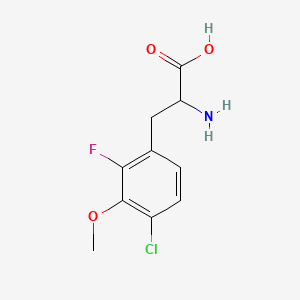![molecular formula C29H34F2N4O7 B1530473 (1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid CAS No. 1365970-48-4](/img/structure/B1530473.png)
(1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid
概要
説明
The compound (1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[262103,1205,10It is primarily used as a Hepatitis C virus (HCV) NS3/4A protease inhibitor, targeting the viral RNA replication .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid involves multiple steps, including the formation of the core pentacyclic structure and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes while maintaining the purity and yield. This often requires optimization of reaction conditions, use of high-efficiency reactors, and implementation of purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reference standard for analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to quantify and identify related compounds in pharmaceutical formulations .
Biology
In biological research, it is used to study the mechanisms of viral replication and the development of antiviral resistance. It serves as a tool to investigate the interactions between viral proteases and their inhibitors .
Medicine
Medically, this compound is used in combination with other antiviral agents to treat chronic Hepatitis C infections. It has shown high efficacy in achieving sustained virologic response (SVR) in patients .
Industry
Industrially, it is used in the production of antiviral medications. Its synthesis and formulation are critical for the development of effective Hepatitis C treatments .
作用機序
The compound exerts its effects by inhibiting the NS3/4A protease, an enzyme essential for the replication of the Hepatitis C virus. By binding to the active site of the protease, it prevents the cleavage of viral polyproteins, thereby inhibiting viral replication. The molecular targets include the NS3/4A protease and associated pathways involved in viral RNA replication .
類似化合物との比較
Similar Compounds
Pibrentasvir: Another direct-acting antiviral agent used in combination with Glecaprevir for the treatment of Hepatitis C.
Simeprevir: An NS3/4A protease inhibitor used in combination with other antiviral agents for Hepatitis C treatment.
Uniqueness
Compared to similar compounds, (1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid has a unique pentacyclic structure that enhances its binding affinity and specificity for the NS3/4A protease. This structural uniqueness contributes to its high efficacy and genetic barrier against resistance mutations .
特性
IUPAC Name |
(1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34F2N4O7/c1-28(2,3)23-25(36)35-15-16(14-19(35)26(37)38)41-24-22(32-17-8-4-5-9-18(17)33-24)29(30,31)12-7-13-40-20-10-6-11-21(20)42-27(39)34-23/h4-5,7-9,12,16,19-21,23H,6,10-11,13-15H2,1-3H3,(H,34,39)(H,37,38)/b12-7+/t16-,19+,20-,21-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWSCEHDGCHIPM-CARGABRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)O)OC3=NC4=CC=CC=C4N=C3C(C=CCOC5CCCC5OC(=O)N1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)O)OC3=NC4=CC=CC=C4N=C3C(/C=C/CO[C@@H]5CCC[C@H]5OC(=O)N1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34F2N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[(4-{[2-(4-Methoxyphenyl)-1-methyl-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1530399.png)
![4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1530400.png)




![[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1530411.png)
